molecular formula C8H7N3O2 B6241038 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid CAS No. 2143553-94-8

2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid

Cat. No. B6241038
CAS RN: 2143553-94-8
M. Wt: 177.2
InChI Key:
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Description

2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid is a chemical compound with the molecular formula C8H7N3O2 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid involves palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines . The process also includes the conversion of nitrile intermediates to the corresponding amidoximes and amidines .


Molecular Structure Analysis

The molecular structure of 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, the IR spectrum reveals a peak at 1706 cm^-1, which corresponds to the C=O bond . The 1H NMR spectrum provides information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid are complex and involve several steps. For example, the cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate were used to synthesize new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .


Physical And Chemical Properties Analysis

2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid is a powder at room temperature . Its molecular weight is 177.16 .

Safety and Hazards

The safety data sheet for 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid involves the condensation of 2-methylpyrazole-3-carboxylic acid with hydrazine hydrate, followed by oxidation of the resulting hydrazide to form the target compound.", "Starting Materials": [ "2-methylpyrazole-3-carboxylic acid", "hydrazine hydrate", "sodium nitrite", "sodium hydroxide", "sulfuric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2-methylpyrazole-3-carboxylic acid (1.0 g) in water (10 mL) and add sodium hydroxide (0.5 g).", "Step 2: Add hydrazine hydrate (1.0 mL) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add sulfuric acid (1.0 mL) to the reaction mixture and stir for 10 minutes.", "Step 4: Add sodium nitrite (0.5 g) to the reaction mixture and stir for 10 minutes.", "Step 5: Add sodium hydroxide (0.5 g) to the reaction mixture and stir for 10 minutes.", "Step 6: Extract the product with ethyl acetate (3 x 10 mL).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the target compound as a white solid (yield: 80%)." ] }

CAS RN

2143553-94-8

Product Name

2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid

Molecular Formula

C8H7N3O2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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